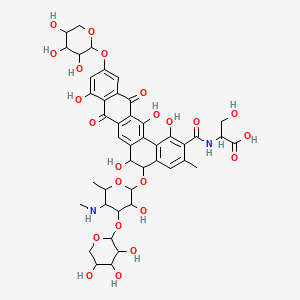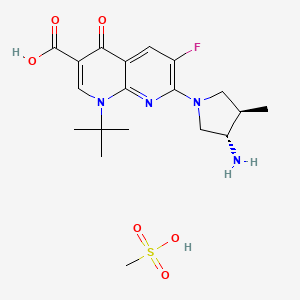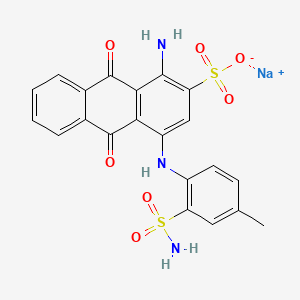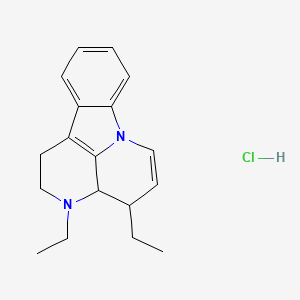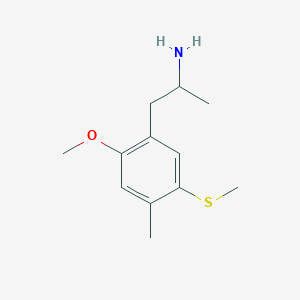
2-Methylamino-2-(2'-hydroxy-2'-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a tricyclo decane core with a methylamino and hydroxy-n-octadecylethyl substituent, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl involves multiple steps. The initial step typically includes the formation of the tricyclo decane core, followed by the introduction of the methylamino and hydroxy-n-octadecylethyl groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can replace the existing functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyladamantane: Another tricyclic compound with different substituents.
1-Aminoadamantane: Shares the tricyclic core but has an amino group instead of the complex substituents.
Uniqueness
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl stands out due to its unique combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
| 108736-90-9 | |
Molekularformel |
C31H60ClNO |
Molekulargewicht |
498.3 g/mol |
IUPAC-Name |
1-[2-(methylamino)-2-adamantyl]icosan-2-ol;hydrochloride |
InChI |
InChI=1S/C31H59NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(33)25-31(32-2)28-21-26-20-27(23-28)24-29(31)22-26;/h26-30,32-33H,3-25H2,1-2H3;1H |
InChI-Schlüssel |
AROPPNNYIFGIKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


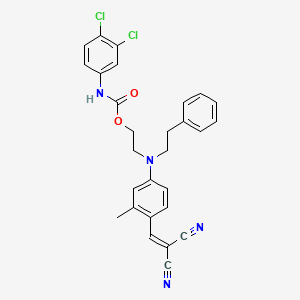
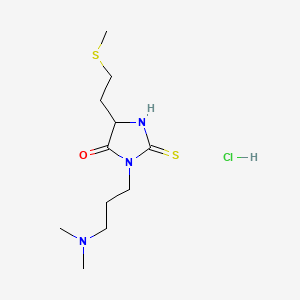


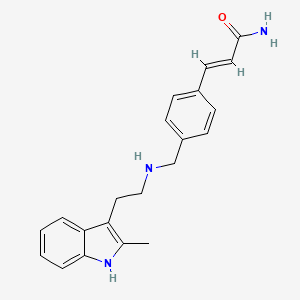
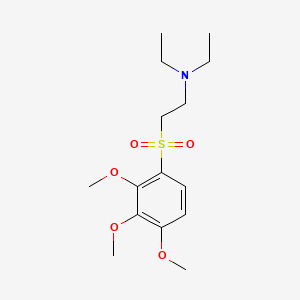

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
